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Compound of Interest

Compound Name:
3-Chloro-4-

Fluorophenylacetonitrile

CAS No.: 658-98-0

Cat. No.: B1586980

Get Quote

Executive Summary
Compound: 3-Chloro-4-Fluorophenylacetonitrile CAS Registry Number: 214262-97-2

Molecular Formula:

Exact Mass: 169.01

This technical guide details the structural characterization of 3-Chloro-4-
Fluorophenylacetonitrile (CFPA), a critical benzylic intermediate used in the synthesis of

kinase inhibitors and metabolic disease therapeutics. The elucidation strategy prioritizes the

differentiation of regiochemical isomers (e.g., distinguishing the 3-chloro-4-fluoro pattern from

2-chloro-4-fluoro analogs) using high-field NMR (

,

,

) and isotope-ratio Mass Spectrometry.
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Synthetic Context & Theoretical Framework
To validate the structure, one must first understand the synthetic origin. CFPA is typically

synthesized via the nucleophilic substitution of 3-chloro-4-fluorobenzyl chloride with a cyanide

source (NaCN or KCN) in a polar aprotic solvent (e.g., DMSO or DMF).

Implications for Elucidation:

The Methylene Bridge (

): The reaction preserves the benzylic methylene group. We expect a singlet integrating to
2H in the aliphatic region of the

NMR.

The Nitrile Group (

): Introduction of the cyano group creates a distinct dipole and a diagnostic carbon
environment (~117-118 ppm).

Regiochemistry: The aromatic substitution pattern (1,3,4-trisubstituted) remains defined by

the starting material, but must be confirmed to rule out halide migration.

Multi-Modal Spectroscopic Analysis
Mass Spectrometry (MS): The Halogen Signature
Electron Ionization (EI) MS provides the first "fingerprint" of the molecule, specifically

confirming the presence of chlorine.

Molecular Ion (

): The parent peak appears at m/z 169.

Isotope Pattern (The "Smoking Gun"): Chlorine possesses two stable isotopes,

(75.77%) and

(24.23%).

Observation: You will observe an
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peak at 169 and an

peak at 171 in a characteristic 3:1 intensity ratio.

Note: Fluorine is monoisotopic (

), so it does not contribute to the isotope pattern complexity.

Fragmentation:

Loss of Acetonitrile: A fragment at m/z 129/131 (M - 40) corresponds to the loss of the

group (or loss of

then

), leaving the stabilized 3-chloro-4-fluorophenyl cation.

Infrared Spectroscopy (IR): Functional Group
Verification
IR is used primarily to confirm the successful cyanation of the benzyl halide.

Nitrile Stretch (

): A sharp, medium-intensity band is observed at 2240–2260 cm⁻¹.[1][2]

Differentiation: If the starting material (benzyl chloride) is present, C-Cl aliphatic stretches

would appear at 600-800 cm⁻¹, but the absence of the nitrile peak would be the primary

indicator of failure.

Aromatic C-H: Weak stretches > 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR): Regiochemical
Definition
This is the most critical section. The interaction between Fluorine (

, spin 1/2) and Protons/Carbons creates unique splitting patterns that define the 3,4-
substitution.
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A.

NMR
Signal: A single multiplet signal is observed, typically around -110 to -120 ppm.

Decoupling: Running a proton-decoupled

spectrum collapses this to a singlet, confirming a single fluorine environment.

B.

NMR (Proton) - 400 MHz in

The aromatic region (3 protons) is complex due to

coupling.
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Position

Chemical Shift
(

)

Multiplicity

Coupling
Constants (

)

Assignment
Logic

3.70 - 3.75 ppm Singlet N/A

Benzylic

methylene.

Isolated from

aromatic spin

system.

H-5 7.10 - 7.20 ppm Triplet (pseudo)
Hz

Hz

Ortho to

Fluorine. The

large F-H

coupling

combined with

the ortho H-6

coupling creates

a pseudo-triplet

(dd).

H-2 7.45 - 7.55 ppm dd
Hz

Hz

Meta to Fluorine.

Located between

Cl and alkyl

group.

Deshielded by

Cl. Shows "meta"

coupling to F and

H-6.

H-6 7.25 - 7.35 ppm ddd

Hz

Hz

Hz

Para to Cl, Meta

to F. Couples

ortho to H-5,

meta to H-2, and

long-range to F.

Key Diagnostic: The H-5 proton is the most shielded aromatic proton (lowest ppm in the

aromatic region) due to the electron-donating resonance effect of the ortho-Fluorine, despite

Fluorine's inductive withdrawal.
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C.

NMR - Regiochemistry via C-F Coupling
Carbon-Fluorine coupling constants (

) are magnitude-dependent on distance, allowing precise mapping of the ring.

C-4 (C-F):

ppm. Doublet,

Hz. (Direct attachment).

C-3 (C-Cl):

ppm. Doublet,

Hz. (Ortho coupling).[3][4][5]

C-5 (C-H):

ppm.[6][7] Doublet,

Hz. (Ortho coupling).[3][4][5]

C-1 (Quaternary):

ppm.[6] Doublet,

Hz. (Para coupling).

Nitrile (

):

ppm. Singlet (too far for F coupling).

Methylene (

):
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ppm. Singlet.

Visualization of Elucidation Logic
Structural Confirmation Workflow
The following diagram outlines the logical flow for confirming the CFPA structure, moving from

elemental composition to regiochemical certainty.

Unknown Sample
(White Solid/Oil)

Mass Spectrometry
(EI Source) IR Spectroscopy 1H & 13C NMR

(CDCl3)

Isotope Pattern Analysis
3:1 Ratio (169/171)

Confirm: Monochloro Species

FINAL STRUCTURE:
3-Chloro-4-Fluorophenylacetonitrile

Peak @ 2250 cm⁻¹
Confirm: Nitrile Group

Coupling Analysis (J-Values)
1J_CF (~250Hz) vs 2J_CF

Defines 1,3,4-Subst.

Click to download full resolution via product page

Caption: Integrated spectroscopic workflow for confirming 3-Chloro-4-
Fluorophenylacetonitrile.

NMR Coupling Network
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This diagram visualizes the specific spin-spin interactions that generate the complex multiplets

seen in the aromatic region.

Fluorine-19
(Spin 1/2)

H-5 Proton
(Ortho to F)

3J (Ortho)
~8-9 Hz

H-2 Proton
(Meta to F)

4J (Meta)
~6-7 Hz

H-6 Proton
(Meta to F)

4J (Meta)
~4-5 Hz

3J (Ortho)
~8 Hz 4J (Meta)

~2 Hz

Click to download full resolution via product page

Caption: Spin-spin coupling network showing the dominance of Fluorine-Proton interactions.

Quality Control & Impurity Profiling
In a drug development context, identifying the target is only half the battle. You must also prove

the absence of specific impurities.

Regioisomer (2-Chloro-4-Fluorophenylacetonitrile):

Detection: Check

NMR for a shift in the methylene singlet. In the 2-Cl isomer, the

is sterically crowded by the ortho-chloro group, typically shifting it downfield by ~0.1-0.2
ppm compared to the 3-Cl isomer.

Hydrolysis Product (Phenylacetic Acid derivative):

Detection: Disappearance of the sharp nitrile IR peak (2250 cm⁻¹) and appearance of a

broad Carbonyl/OH stretch (1700/3000 cm⁻¹).
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Residual Benzyl Halide:

Detection: Look for the

protons. Benzyl chloride

signals usually appear around 4.5 ppm, significantly downfield from the acetonitrile

(3.7 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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